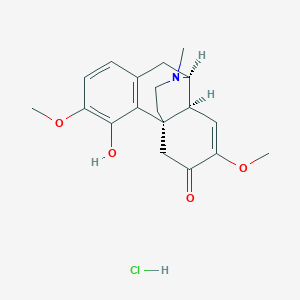
シノメニン塩酸塩
概要
説明
Sinomenine hydrochloride is a water-soluble salt form of sinomenine, an isoquinoline alkaloid extracted from the roots and stems of the plant Sinomenium acutum. This compound is known for its anti-inflammatory, antioxidant, and immunoregulatory properties . It has been extensively studied for its therapeutic potential in treating various conditions, including rheumatoid arthritis and atopic dermatitis .
科学的研究の応用
Sinomenine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential pharmacological activities.
Medicine: It is used in the treatment of rheumatoid arthritis, atopic dermatitis, and various cancers. .
作用機序
Sinomenine hydrochloride exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.
Immunosuppressive: It modulates the immune response by affecting the JAK/STAT signaling pathway.
Neuroprotective: It provides neuroprotection by activating the Nrf2 signaling pathway.
Antitumor: It inhibits tumor invasion and metastasis by downregulating CXCR4 and STAT3 phosphorylation.
Safety and Hazards
生化学分析
Biochemical Properties
Sinomenine hydrochloride interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It is notably effective against breast, lung, liver, and prostate cancers, primarily through the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways . It also manifests anti-inflammatory and analgesic effects predominantly via the NF-κB, MAPK, and Nrf2 signaling pathways .
Cellular Effects
Sinomenine hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to reduce viability and induce apoptosis in A549 cells by diminishing JAK2, STAT3, p-STAT3, Snail, N-cadherin, and vimentin while increasing E-cadherin .
Molecular Mechanism
The molecular mechanism of action of Sinomenine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Sinomenine hydrochloride change over time in laboratory settings. It has been found that Sinomenine hydrochloride-loaded liposomes-in-hydrogel system could effectively inhibit atopic dermatitis
Dosage Effects in Animal Models
The effects of Sinomenine hydrochloride vary with different dosages in animal models . For instance, a mouse model of lead acetate was established, and Sinomenine hydrochloride intervention was administered by gavage . The results showed that Sinomenine hydrochloride treatment reduced the levels of liver alanine aminotransferase, aspartate aminotransferase (AST), lactate dehydrogenase (LDH), and MDA in Pb-treated mice, indicating that Sinomenine hydrochloride protected the liver from injury and oxidative stress in Pb-treated mice .
Metabolic Pathways
Sinomenine hydrochloride is involved in various metabolic pathways. It can be metabolized in rat liver microsomes, catalyzed by enzymes CYP3A1/2 and CYP2D1 which are homologous with CYP3A4 and CYP2D6 of human .
Transport and Distribution
Sinomenine hydrochloride is transported and distributed within cells and tissues . A study showed that Sinomenine hydrochloride-treated female rats displayed markedly greater drug exposure, and Sinomenine hydrochloride exhibited a longer half-life and slower clearance rate than comparable studies in male rats .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sinomenine hydrochloride typically involves the extraction of sinomenine from Sinomenium acutum, followed by its conversion to the hydrochloride salt. The process includes several steps:
Alkalization: The medicinal material is alkalized.
Extraction: The alkalized material is subjected to heating extraction using anisole as the extractant.
Water Washing: The extract is washed with water.
Acidification Crystallization: The washed extract is acidified to crystallize sinomenine hydrochloride.
Industrial Production Methods: In industrial production, the purification process involves:
Alkalization: The starting material is alkalized.
Extraction: The alkalized material is extracted using 1-heptanol.
Acid-Water Stripping: The extract undergoes acid-water stripping.
Drying and Crystallization: The final steps involve drying and crystallization to obtain sinomenine hydrochloride crystals.
化学反応の分析
Types of Reactions: Sinomenine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using reagents like Zn-Hg/HCl.
Substitution: Halogenation reactions using NIS (N-Iodosuccinimide) and Heck reactions with acrylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc amalgam (Zn-Hg) and hydrochloric acid (HCl) are used for reduction.
Substitution: N-Iodosuccinimide (NIS) is used for halogenation, and palladium catalysts are used for Heck reactions.
Major Products:
Oxidation: Oxidized derivatives of sinomenine.
Reduction: Hydrogenated derivatives of sinomenine.
Substitution: Halogenated and cinnamate derivatives of sinomenine.
類似化合物との比較
Sinomenine hydrochloride is unique compared to other similar compounds due to its specific pharmacological properties and molecular targets. Some similar compounds include:
Morphine: Both sinomenine and morphine are isoquinoline alkaloids, but sinomenine is non-addictive.
Berberine: Another isoquinoline alkaloid with anti-inflammatory and antimicrobial properties.
Tetrandrine: An alkaloid with similar anti-inflammatory and immunosuppressive effects.
Sinomenine hydrochloride stands out due to its broad spectrum of pharmacological activities and its potential for treating various diseases with minimal side effects .
特性
IUPAC Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVIMJAUHZFMW-VUIDNZEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
115-53-7 (Parent) | |
| Record name | Cucoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6080-33-7 | |
| Record name | Sinomenine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6080-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinomenine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sinomenine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINOMENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J34HRJ45S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




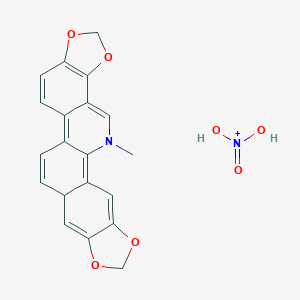
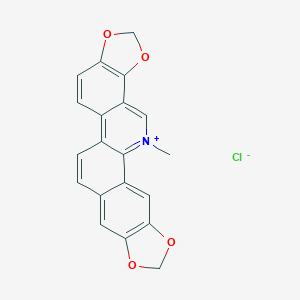
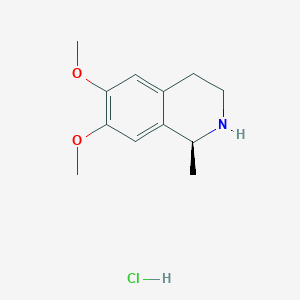



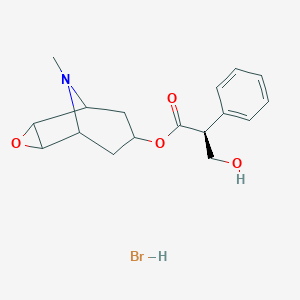
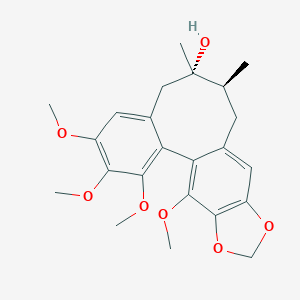




![[10]-Shogaol](/img/structure/B192378.png)